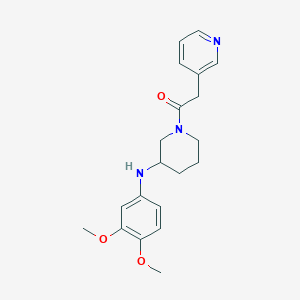

N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as DPA-714, is a novel radioligand that has gained significant attention in the field of neuroscience research. This compound belongs to the family of translocator protein (TSPO) ligands and is used to study the role of TSPO in various neurological disorders.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO plays a key role in regulating mitochondrial function and is involved in various cellular processes such as steroidogenesis, apoptosis, and immune response. The binding of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine to TSPO modulates its activity, leading to changes in mitochondrial function and cellular metabolism. The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is still under investigation, but it is believed to involve the regulation of mitochondrial permeability transition pore (mPTP) opening and the modulation of mitochondrial calcium homeostasis.

Biochemical and Physiological Effects:

The binding of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine to TSPO has been shown to have various biochemical and physiological effects. N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to modulate the expression of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote neuroprotection. Additionally, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to improve mitochondrial function and increase ATP production. These effects make N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in lab experiments is its high affinity and specificity for TSPO. This allows researchers to accurately quantify the expression of TSPO in vivo using PET imaging. Additionally, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to have minimal toxicity and is well-tolerated in animal models. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in lab experiments. One limitation is its short half-life, which requires frequent dosing to maintain sufficient levels of the compound in vivo. Additionally, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is a radioligand, which requires specialized equipment and expertise to handle and use safely.

Future Directions

There are several future directions for the use of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in neuroscience research. One direction is the development of new TSPO ligands with improved pharmacokinetic properties and increased specificity for TSPO. Another direction is the investigation of the role of TSPO in various neurological disorders and the development of new therapies targeting TSPO. Additionally, the use of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in combination with other imaging techniques such as Magnetic Resonance Imaging (MRI) and Optical Imaging could provide new insights into the pathophysiology of neurological disorders.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves a multistep process, starting with the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinylacetic acid to form 3-(3-pyridinyl)acrylaldehyde. This intermediate is then reacted with piperidine to form the final product, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been optimized to ensure high purity and yield.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is primarily used as a radioligand to study the expression and function of TSPO in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and oxidative stress. N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to TSPO with high affinity and specificity, allowing researchers to visualize and quantify the expression of TSPO in vivo using Positron Emission Tomography (PET) imaging.

properties

IUPAC Name |

1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-25-18-8-7-16(12-19(18)26-2)22-17-6-4-10-23(14-17)20(24)11-15-5-3-9-21-13-15/h3,5,7-9,12-13,17,22H,4,6,10-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFHXDLSNONGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)

![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)

![4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6082734.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)

![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)

![ethyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B6082748.png)

![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)

![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)